N-(4-ethynylphenyl)butanamide

Click Chemistry Bioconjugation Organic Synthesis

N-(4-ethynylphenyl)butanamide (CAS 497256-84-5) is a specialized organic compound classified as an aromatic amide. Its structure features a butanamide chain linked to a phenyl ring, which is substituted with a terminal ethynyl group (-C≡CH) at the para position.

Molecular Formula C12H13NO
Molecular Weight 187.24 g/mol
Cat. No. B13164387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-ethynylphenyl)butanamide
Molecular FormulaC12H13NO
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESCCCC(=O)NC1=CC=C(C=C1)C#C
InChIInChI=1S/C12H13NO/c1-3-5-12(14)13-11-8-6-10(4-2)7-9-11/h2,6-9H,3,5H2,1H3,(H,13,14)
InChIKeyYHJKBAWYTCNKQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-ethynylphenyl)butanamide (CAS 497256-84-5): A Terminal Alkyne-Containing Building Block for Chemical Biology and Medicinal Chemistry


N-(4-ethynylphenyl)butanamide (CAS 497256-84-5) is a specialized organic compound classified as an aromatic amide. Its structure features a butanamide chain linked to a phenyl ring, which is substituted with a terminal ethynyl group (-C≡CH) at the para position. This unique combination of an amide and a terminal alkyne defines its primary utility as a versatile building block in organic synthesis and chemical biology [1]. With a molecular formula of C12H13NO and a molecular weight of 187.24 g/mol, its computed properties include a density of 1.052 g/cm³, a boiling point of 354.2°C at 760 mmHg, and a flash point of 210.8°C . The presence of the terminal alkyne makes it particularly amenable to copper-catalyzed azide-alkyne cycloaddition (CuAAC) 'click' chemistry, enabling efficient conjugation to azide-containing biomolecules, polymers, or surfaces .

Why N-(4-ethynylphenyl)butanamide Cannot Be Interchanged with Simple N-Phenylbutanamides or Its ortho/meta Isomers


Procurement of a generic 'N-phenylbutanamide' or even a positional isomer like N-(3-ethynylphenyl)butanamide cannot replicate the specific properties of N-(4-ethynylphenyl)butanamide. The para-positioned terminal alkyne provides a precise vector for biorthogonal conjugation , a feature absent in non-ethynylated analogs like N-(4-ethylphenyl)butanamide. Furthermore, structural isomers (ortho- or meta-) present different steric and electronic environments that can drastically alter molecular recognition and reaction kinetics. N-ethynylation is also known to uniquely modulate the fundamental properties of the amide bond, decreasing its double-bond character while retaining a planar trans-conformation, an effect that influences reactivity and stability in ways that non-ethynylated amides do not [1]. Substitution with an analog lacking the 4-ethynyl group would eliminate these key structural and reactive advantages, potentially leading to failed conjugation, altered bioactivity, or unpredictable behavior in downstream applications.

Quantitative Differentiators for N-(4-ethynylphenyl)butanamide Versus Closest Analogs


Synthetic Utility: Click Chemistry Compatibility Absent in Non-Alkynyl Analogs

N-(4-ethynylphenyl)butanamide possesses a terminal alkyne, enabling its use in copper-catalyzed azide-alkyne cycloaddition (CuAAC) 'click' reactions . This is a key differentiator from non-ethynylated analogs like N-(4-ethylphenyl)butanamide, which cannot participate in this highly efficient and biorthogonal conjugation chemistry.

Click Chemistry Bioconjugation Organic Synthesis

Structural Differentiation: Unique Amide Bond Character Compared to N-Alkyl and N-Vinyl Analogs

A study on N-ethynyl-substituted acetanilides, a class to which N-(4-ethynylphenyl)butanamide belongs, revealed distinct structural and electronic properties. N-ethynyl substitution decreases the double-bond character of the C(O)-N bond without inducing twisting, in contrast to N-ethyl and N-vinyl analogs. This leads to a trans conformational preference in both crystal and solution states [1].

Amide Conformation DFT Calculations Reactivity

Physicochemical Property Profile vs. N-(3-ethynylphenyl)butanamide (meta-isomer)

While direct experimental comparisons are unavailable, computed physicochemical properties highlight expected differences between N-(4-ethynylphenyl)butanamide and its meta-isomer. The distinct substitution pattern affects key parameters such as lipophilicity (LogP) and polar surface area (PSA), which are critical for membrane permeability and molecular interactions.

Physicochemical Properties Isomer Differentiation ADME Prediction

Limited Biological Activity Profile: Potential for Low Potency as a Negative Control or Scaffold

In a specific in vitro assay, N-(4-ethynylphenyl)butanamide exhibited very weak inhibitory activity against Phenylethanolamine N-Methyltransferase (PNMT), with a Ki of 1.11E+6 nM (1.11 mM) [1]. This contrasts sharply with potent PNMT inhibitors like LY134046, which have Ki values in the low nanomolar range (e.g., 7.1 nM) [2].

Enzyme Inhibition Negative Control PNMT

Strategic Application Scenarios for Procuring N-(4-ethynylphenyl)butanamide


Bioconjugation and Chemical Biology Tool Development

This compound is an excellent choice as a building block for creating biorthogonal probes, affinity ligands, or fluorescent tags. Its terminal alkyne enables highly specific conjugation to azide-modified biomolecules (e.g., proteins, nucleic acids) via CuAAC click chemistry . The para-substitution provides a rigid and predictable linker geometry, which is often preferred for maintaining binding affinity and minimizing steric hindrance.

Medicinal Chemistry Scaffold for Structure-Activity Relationship (SAR) Studies

The N-(4-ethynylphenyl)butanamide core serves as a versatile scaffold for exploring chemical space. The terminal alkyne can be used for further diversification, such as Sonogashira coupling to introduce various aromatic or aliphatic groups [1]. Furthermore, its unique amide bond character, which decreases double-bond character without twisting [2], makes it an interesting starting point for developing activated amides or studying the impact of amide conformation on target binding.

Negative Control for PNMT and Related Enzyme Assays

Given its documented weak activity (Ki = 1.11 mM) against Phenylethanolamine N-Methyltransferase (PNMT) [3], N-(4-ethynylphenyl)butanamide is a suitable negative control in assays designed to evaluate the potency of novel PNMT inhibitors. Its structural similarity to active compounds allows for rigorous experimental design by controlling for non-specific effects.

Development of Functional Polymers and Advanced Materials

The combination of an amide and a terminal alkyne group allows for the synthesis of polymers with pendant alkyne functionalities. This polymer can then be post-modified using click chemistry to introduce a wide array of functional groups, including dyes, catalysts, or targeting moieties, enabling the creation of smart materials and surface coatings .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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